molecular formula C25H28N6O2 B2681177 2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 378769-21-2

2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2681177
CAS RN: 378769-21-2
M. Wt: 444.539
InChI Key: BRFOMRQHBSGDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a chemical compound with the molecular formula C25H28N6O2 . It has an average mass of 444.529 Da and a monoisotopic mass of 444.227386 Da .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The research into novel quinoxaline derivatives involves exploring their synthesis through various chemical reactions, highlighting the versatility of quinoxaline scaffolds in chemical synthesis. For example, the Pfitzinger reaction has been utilized in synthesizing novel quinoline derivatives and related heterocycles, showcasing the method's utility in producing complex molecules with potential pharmaceutical applications (Gok et al., 2014).

Biomolecular Binding Properties

Research into 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, synthesized via the Buchwald–Hartwig amination, has shown these compounds exhibit strong interactions with ct-DNA. This suggests potential applications in drug design, where the interactions between small molecules and biological targets are crucial (Bonacorso et al., 2018).

Antiallergy Agents

The development of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives has been explored for their antiallergy activity, demonstrating the potential of quinoxaline derivatives in producing new therapeutic agents for allergy treatment. These studies provide insights into structure-activity relationships essential for designing more effective antiallergy medications (Althuis et al., 1980).

Polymer Science Applications

In the field of polymer science, research into diphenylquinoxaline-containing monomers and their polymerization to form hyperbranched aromatic polyamides has been conducted. These studies highlight the potential of quinoxaline derivatives in creating advanced materials with unique properties, such as initiating room-temperature radical polymerization, which could be crucial for developing new thermosetting resin systems (Baek et al., 2003).

Antibacterial Agents

The exploration of quinoxaline derivatives as potent antibacterial agents, such as 7-(2-aminomethyl-1-azetidinyl)-4-oxoquinoline-3-carboxylic acids, underscores the role of these compounds in addressing the need for new antibiotics. This research is critical in the fight against drug-resistant bacterial infections, showing the promise of quinoxaline derivatives in contributing to the development of novel antibacterial drugs (Fujita et al., 1998).

properties

IUPAC Name

2-amino-N-butyl-1-(4-morpholin-4-ylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-2-3-12-27-25(32)21-22-24(29-20-7-5-4-6-19(20)28-22)31(23(21)26)18-10-8-17(9-11-18)30-13-15-33-16-14-30/h4-11H,2-3,12-16,26H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFOMRQHBSGDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)N5CCOCC5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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